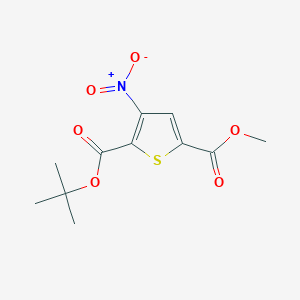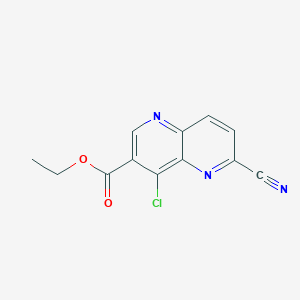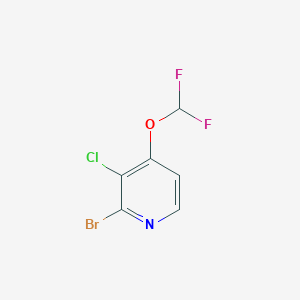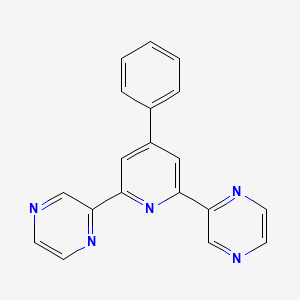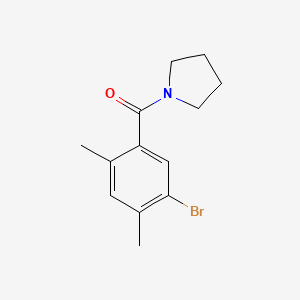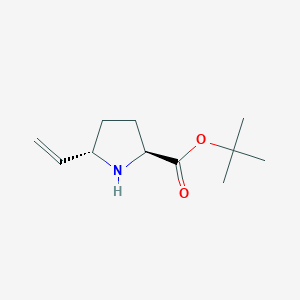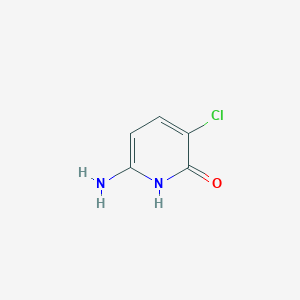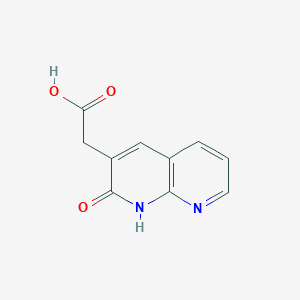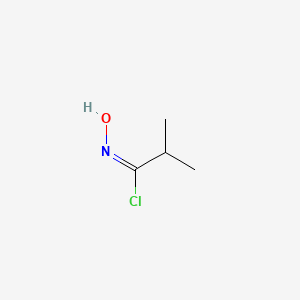
N-hydroxyisobutyrimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxyisobutyrimidoyl chloride is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . It is known for its strong irritant properties and is typically found as a white crystalline solid . This compound is soluble in organic solvents such as ammonia and ethanol but is insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hydroxyisobutyrimidoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials, isobutyronitrile and hydroxylamine hydrochloride, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions . The product is then purified through distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyisobutyric acid.
Reduction: Reduction reactions can convert it into isobutyrimidoyl chloride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-hydroxyisobutyric acid.
Reduction: Isobutyrimidoyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-hydroxyisobutyrimidoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-hydroxyisobutyrimidoyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds . The pathways involved include nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxyisobutyric acid: Similar in structure but lacks the chloride group.
Isobutyrimidoyl chloride: Similar but lacks the hydroxyl group.
Hydroxylamine hydrochloride: Used as a starting material in the synthesis of N-hydroxyisobutyrimidoyl chloride.
Uniqueness
This compound is unique due to its combination of hydroxyl and chloride functional groups, which confer distinct reactivity and properties . This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
Fórmula molecular |
C4H8ClNO |
|---|---|
Peso molecular |
121.56 g/mol |
Nombre IUPAC |
(1E)-N-hydroxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3/b6-4+ |
Clave InChI |
JNDGHLLVJGENOC-GQCTYLIASA-N |
SMILES isomérico |
CC(C)/C(=N\O)/Cl |
SMILES canónico |
CC(C)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
